molecular formula C14H10FN B599285 4-(3-Fluoro-4-methylphenyl)benzonitrile CAS No. 1352318-56-9

4-(3-Fluoro-4-methylphenyl)benzonitrile

Cat. No. B599285
M. Wt: 211.239
InChI Key: YAECPXFOMDFTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methylphenyl)benzonitrile, also known as FMBN, is a fluorinated aromatic nitrile with a variety of applications in the fields of organic synthesis, materials science, and biochemistry. FMBN is a versatile reagent that has been used to synthesize a variety of compounds, including pharmaceuticals, polymers, and fluorescent dyes. In addition, FMBN has been studied for its potential use in the development of new drugs, as well as its biological activity.

Scientific Research Applications

Synthesis and Chemical Applications

Practical Synthesis Techniques : Research has developed practical methods for synthesizing complex fluoro-substituted biphenyl compounds, which are key intermediates in the manufacture of materials with anti-inflammatory and analgesic properties. For example, the synthesis of 2-Fluoro-4-bromobiphenyl is highlighted, showcasing the importance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Fluorination Techniques : Advances in fluorination techniques have been demonstrated, such as the efficient benzylic C-H fluorination using supported silver catalysts. This process is crucial for the synthesis of fluoromethylarenes, which are valuable in mimicking oxygen in various molecules (Kita et al., 2019).

Biological and Pharmacological Applications

Antitumor Activities : Benzimidazole derivatives, including fluoro-substituted compounds, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant interaction with DNA and pronounced antiproliferative activity against several tumor cell lines, highlighting the potential of fluoro-substituted compounds in cancer therapy (Hranjec et al., 2010).

Radiolabeling for Imaging : The synthesis and biological evaluation of fluorine-18 labeled compounds, such as DASB analogs, demonstrate the utility of fluoro-substituted benzonitriles in developing imaging agents for neurological studies. These compounds exhibit excellent in vitro and in vivo properties, making them attractive for research groups exploring brain functions (Garg et al., 2007).

Materials Science Applications

Polymer Solar Cells : Research into the application of perfluorinated compounds, including those similar to 4-(3-Fluoro-4-methylphenyl)benzonitrile, has shown significant improvements in the power conversion efficiencies of polymer solar cells. The addition of fluorinated compounds can enhance the ordering of polymer chains, leading to increased absorbance and enhanced hole mobility, thus improving the efficiency of solar cells (Jeong et al., 2011).

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECPXFOMDFTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718377
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methylphenyl)benzonitrile

CAS RN

1352318-56-9
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.